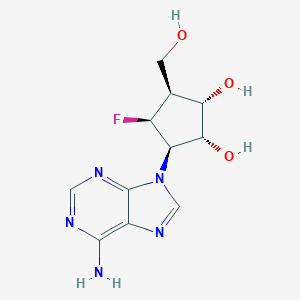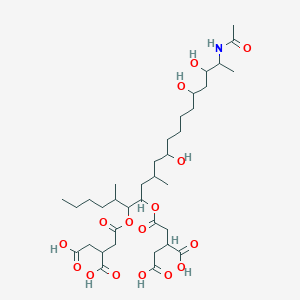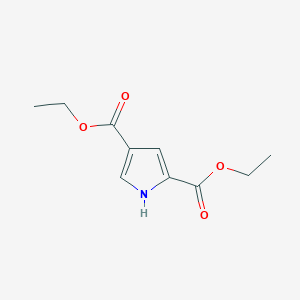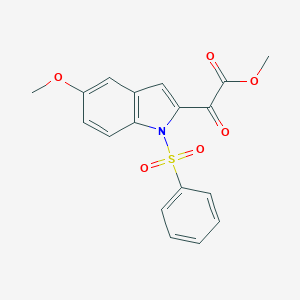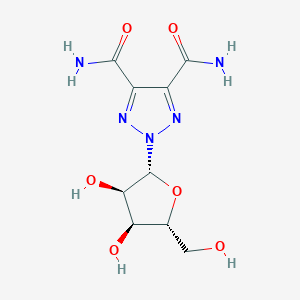
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide (RTCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic nucleoside analogue that has been shown to have several interesting properties, including antiviral and anticancer activity. In
Aplicaciones Científicas De Investigación
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the development of antiviral drugs. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus.
In addition to its antiviral activity, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to have anticancer activity. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is not fully understood, but it is thought to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to inhibit the activity of enzymes that are essential for viral replication, including the viral RNA polymerase and the viral protease.
Efectos Bioquímicos Y Fisiológicos
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several different viruses, including hepatitis C virus, HIV, and herpes simplex virus. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of viral infections and cancer. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development.
One limitation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments and to develop it as a therapeutic agent. Additionally, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide may have off-target effects that could limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. One area of research is in the development of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in these applications.
Another area of research is in the development of new synthetic methods for the preparation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. This could lead to more efficient and cost-effective methods for the production of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide, which could make it more accessible for use in scientific research.
Conclusion:
In conclusion, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is a synthetic nucleoside analogue that has several potential applications in scientific research. It has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in lab experiments and clinical applications.
Métodos De Síntesis
The synthesis of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide involves a multistep process that begins with the reaction of ribose with sodium azide to form the corresponding azide derivative. This intermediate is then reacted with ethyl chloroformate to form the ribose carbonate intermediate. The final step involves the reaction of the ribose carbonate intermediate with 5-amino-1,2,3-triazole-4-carboxamide to form 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide.
Propiedades
Número CAS |
123027-68-9 |
|---|---|
Nombre del producto |
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
Fórmula molecular |
C9H13N5O6 |
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C9H13N5O6/c10-7(18)3-4(8(11)19)13-14(12-3)9-6(17)5(16)2(1-15)20-9/h2,5-6,9,15-17H,1H2,(H2,10,18)(H2,11,19)/t2-,5-,6-,9-/m1/s1 |
Clave InChI |
KRZNZWRVNMUIIE-BNMXECBLSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
Otros números CAS |
123027-68-9 |
Sinónimos |
2-beta-D-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide 2-BRTD 2-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



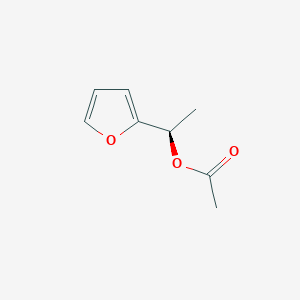
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)




![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)
